molecular formula C4H8ClIO B13302631 1-Chloro-3-iodo-2-methylpropan-2-OL

1-Chloro-3-iodo-2-methylpropan-2-OL

Cat. No.: B13302631
M. Wt: 234.46 g/mol
InChI Key: MPGKHQBNIKPXLS-UHFFFAOYSA-N
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Description

1-Chloro-3-iodo-2-methylpropan-2-OL is an organic compound that belongs to the class of halogenated alcohols. This compound is characterized by the presence of both chlorine and iodine atoms attached to a methylated propanol backbone. It is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-iodo-2-methylpropan-2-OL can be synthesized through a multi-step process involving the halogenation of 2-methylpropan-2-ol. One common method involves the initial chlorination of 2-methylpropan-2-ol using concentrated hydrochloric acid, followed by iodination using iodine and a suitable oxidizing agent . The reaction conditions typically require controlled temperatures and the presence of a catalyst to ensure the selective substitution of hydrogen atoms with halogens.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-iodo-2-methylpropan-2-OL undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction Reactions: The compound can be reduced to form simpler alcohols or hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium iodide or potassium bromide in acetone can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed:

    Substitution: Formation of 1-bromo-3-iodo-2-methylpropan-2-OL or 1-chloro-3-bromo-2-methylpropan-2-OL.

    Oxidation: Formation of 3-iodo-2-methylpropanal or 3-iodo-2-methylpropanone.

    Reduction: Formation of 2-methylpropan-2-ol or 2-methylpropane.

Scientific Research Applications

1-Chloro-3-iodo-2-methylpropan-2-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-3-iodo-2-methylpropan-2-OL exerts its effects involves its interaction with molecular targets through halogen bonding and hydrogen bonding. The presence of both chlorine and iodine atoms allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-iodo-2-methylpropan-2-OL is unique due to the presence of both chlorine and iodine atoms on a methylated propanol backbone, providing distinct reactivity and binding properties compared to other similar compounds. This dual halogenation allows for versatile applications in synthesis and research.

Properties

Molecular Formula

C4H8ClIO

Molecular Weight

234.46 g/mol

IUPAC Name

1-chloro-3-iodo-2-methylpropan-2-ol

InChI

InChI=1S/C4H8ClIO/c1-4(7,2-5)3-6/h7H,2-3H2,1H3

InChI Key

MPGKHQBNIKPXLS-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)(CI)O

Origin of Product

United States

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